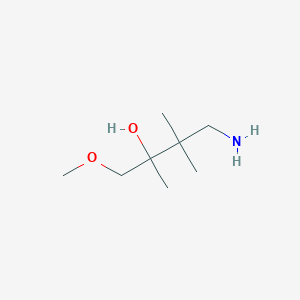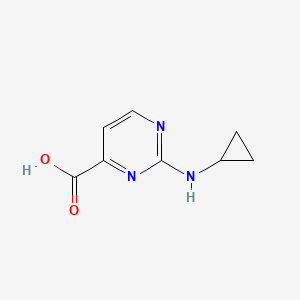![molecular formula C15H21BrO B13184826 ({[4-(Bromomethyl)hept-6-en-1-yl]oxy}methyl)benzene](/img/structure/B13184826.png)
({[4-(Bromomethyl)hept-6-en-1-yl]oxy}methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({[4-(Bromomethyl)hept-6-en-1-yl]oxy}methyl)benzene is an organic compound with the molecular formula C15H21BrO. It is characterized by a benzene ring substituted with a bromomethyl group and a hept-6-en-1-yloxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({[4-(Bromomethyl)hept-6-en-1-yl]oxy}methyl)benzene typically involves the reaction of 4-(bromomethyl)benzyl alcohol with hept-6-en-1-ol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce the production costs.
Analyse Des Réactions Chimiques
Types of Reactions
({[4-(Bromomethyl)hept-6-en-1-yl]oxy}methyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The hept-6-en-1-yloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The double bond in the hept-6-en-1-yloxy group can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in solvents like ethanol or water.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions, or chromium trioxide (CrO3) in acetic acid.
Reduction: Palladium on carbon (Pd/C) catalyst under hydrogen gas at room temperature or elevated temperatures.
Major Products Formed
Substitution: Formation of hydroxymethyl, cyanomethyl, or aminomethyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated hept-6-yloxy derivatives.
Applications De Recherche Scientifique
Chemistry
({[4-(Bromomethyl)hept-6-en-1-yl]oxy}methyl)benzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of polymers, pharmaceuticals, and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of bromomethyl and hept-6-en-1-yloxy groups on biological systems. It can be incorporated into bioactive molecules to investigate their interactions with enzymes and receptors.
Medicine
The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of novel therapeutic agents targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be utilized in the manufacture of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of ({[4-(Bromomethyl)hept-6-en-1-yl]oxy}methyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. The hept-6-en-1-yloxy group can interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Bromomethyl)benzyl alcohol
- Hept-6-en-1-ol
- Benzyl bromide
Uniqueness
({[4-(Bromomethyl)hept-6-en-1-yl]oxy}methyl)benzene is unique due to the presence of both a bromomethyl group and a hept-6-en-1-yloxy group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H21BrO |
|---|---|
Poids moléculaire |
297.23 g/mol |
Nom IUPAC |
4-(bromomethyl)hept-6-enoxymethylbenzene |
InChI |
InChI=1S/C15H21BrO/c1-2-7-14(12-16)10-6-11-17-13-15-8-4-3-5-9-15/h2-5,8-9,14H,1,6-7,10-13H2 |
Clé InChI |
MPLUMEYEAVNXBK-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(CCCOCC1=CC=CC=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



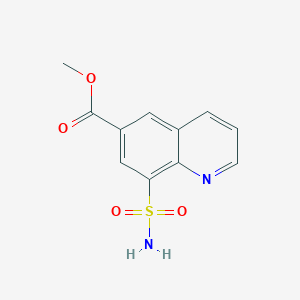
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(phenylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13184754.png)
![4-(2-Fluorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13184767.png)
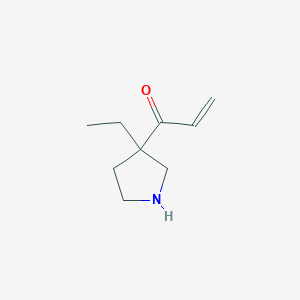
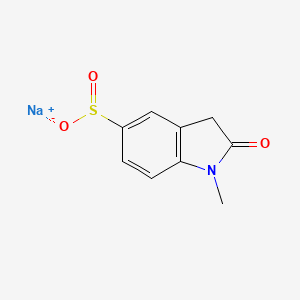
![2-[(Piperidin-1-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13184779.png)
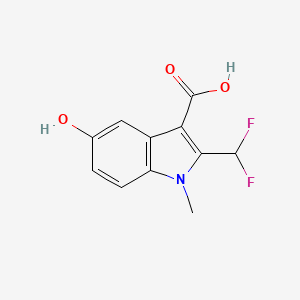
![(2E)-3-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13184784.png)

![[(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol](/img/structure/B13184786.png)
